molecular formula C17H23N5O B11239677 N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide

Cat. No.: B11239677
M. Wt: 313.4 g/mol
InChI Key: YIVFQMDMRKUKMS-UHFFFAOYSA-N
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Description

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide is a synthetic organic compound that belongs to the class of anilides It is characterized by the presence of an ethylamino group attached to a pyrimidine ring, which is further connected to a phenyl ring and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting ethylamine with 2,4,6-trichloropyrimidine under basic conditions.

    Amination: The resulting 4-(ethylamino)-6-methylpyrimidine is then reacted with 4-nitroaniline to form the intermediate 4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenylamine.

    Reduction: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: Finally, the amino group is acylated with butanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted anilides or pyrimidines.

Scientific Research Applications

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a kinase enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)butanamide
  • N-(4-{[4-(methylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide
  • N-(4-{[4-(ethylamino)-6-chloropyrimidin-2-yl]amino}phenyl)butanamide

Uniqueness

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]butanamide

InChI

InChI=1S/C17H23N5O/c1-4-6-16(23)20-13-7-9-14(10-8-13)21-17-19-12(3)11-15(22-17)18-5-2/h7-11H,4-6H2,1-3H3,(H,20,23)(H2,18,19,21,22)

InChI Key

YIVFQMDMRKUKMS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)NCC)C

Origin of Product

United States

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